

NIR-797 Isothiocyanate for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NIR-797 isothiocyanate*

Cat. No.: *B15554533*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry applications. Its emission in the NIR spectrum (around 817 nm) minimizes interference from cellular autofluorescence, which is typically found in the visible region of the spectrum.^[1] This results in an improved signal-to-noise ratio, enabling the detection of low-abundance targets and enhancing the sensitivity of multicolor flow cytometry assays. The isothiocyanate reactive group allows for the stable covalent conjugation of NIR-797 to the primary amines of antibodies and other proteins, making it a versatile tool for a wide range of flow cytometry applications, including immunophenotyping and intracellular signaling analysis.^[2]

Spectral Properties

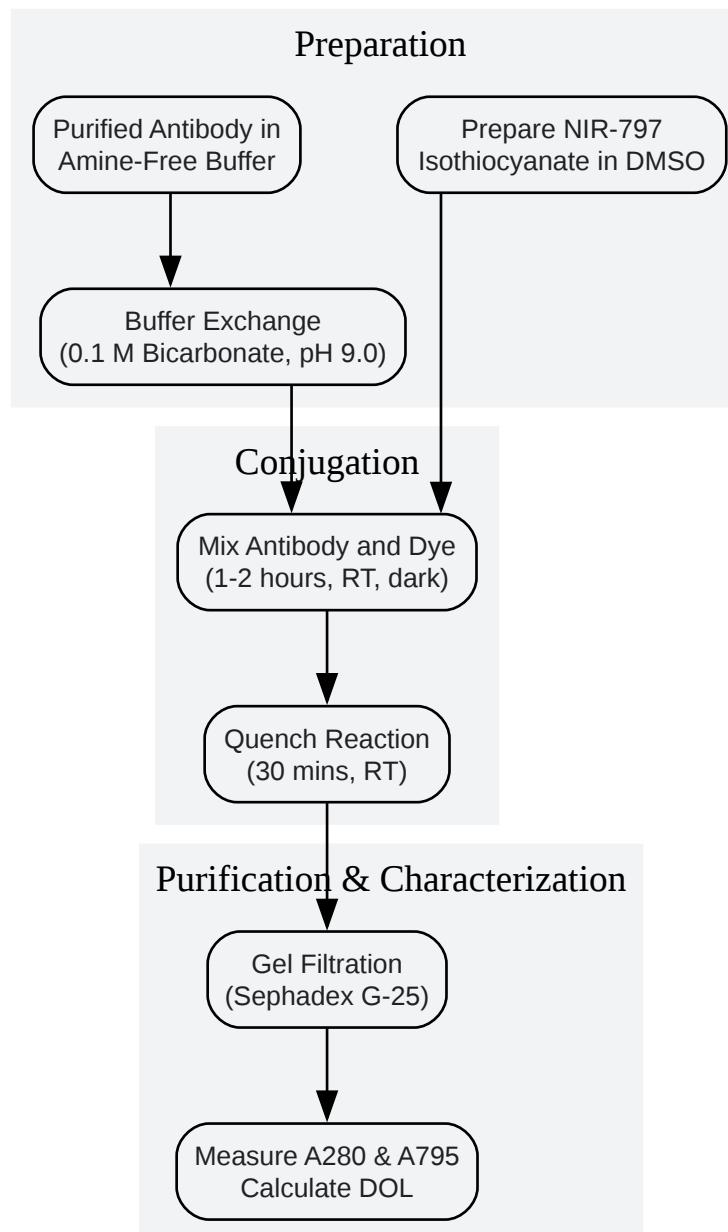
Proper instrument setup is crucial for the successful use of **NIR-797 isothiocyanate**. A flow cytometer equipped with a laser that excites in the near-infrared region and a detector sensitive to emissions around 820 nm is required.

Parameter	Value
Excitation Maximum (λ_{ex})	~795 nm
Emission Maximum (λ_{em})	~817 nm
Recommended Laser	Red Diode Laser (e.g., 633 nm, 635 nm, 640 nm) or a specific NIR laser (e.g., 785 nm) [1] [2]
Recommended Emission Filter	Long-pass filter >800 nm (e.g., 820/60 nm bandpass)

Antibody Conjugation Protocol

This protocol describes the conjugation of **NIR-797 isothiocyanate** to an antibody. The isothiocyanate group reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable thiourea bond. It is recommended to perform a small-scale conjugation first to determine the optimal dye-to-protein molar ratio.

Materials:


- Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **NIR-797 isothiocyanate**
- Anhydrous dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:

- Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives and to achieve the optimal pH for conjugation.
- After dialysis, determine the antibody concentration using a spectrophotometer (A280).
- Dye Preparation:
 - Allow the vial of **NIR-797 isothiocyanate** to warm to room temperature before opening.
 - Prepare a 1 mg/mL stock solution of **NIR-797 isothiocyanate** in anhydrous DMSO immediately before use.
- Conjugation Reaction:
 - For a starting point, a molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.^[3] The optimal ratio may need to be determined experimentally.
 - Slowly add the calculated amount of **NIR-797 isothiocyanate** stock solution to the antibody solution while gently stirring.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching:
 - Stop the reaction by adding the quenching solution. Incubate for 30 minutes at room temperature.
- Purification:
 - Separate the conjugated antibody from unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
 - The first colored band to elute is the conjugated antibody.
- Characterization (Determination of Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm and ~795 nm (the absorbance maximum of NIR-797).

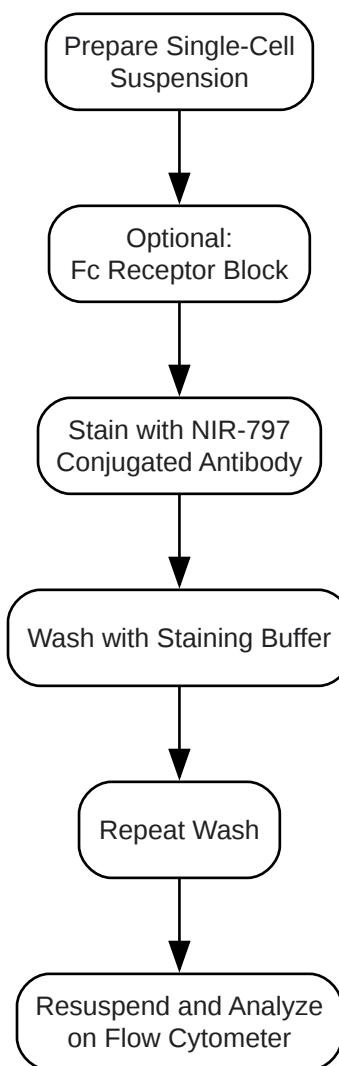
- Calculate the protein concentration and the dye concentration to determine the DOL (moles of dye per mole of antibody). An optimal DOL for flow cytometry is typically between 3 and 7.

[Click to download full resolution via product page](#)

Workflow for Antibody Conjugation with **NIR-797 Isothiocyanate**.

Cell Staining Protocol for Flow Cytometry

This protocol provides a general procedure for staining cell surface antigens using an NIR-797-conjugated antibody.


Materials:

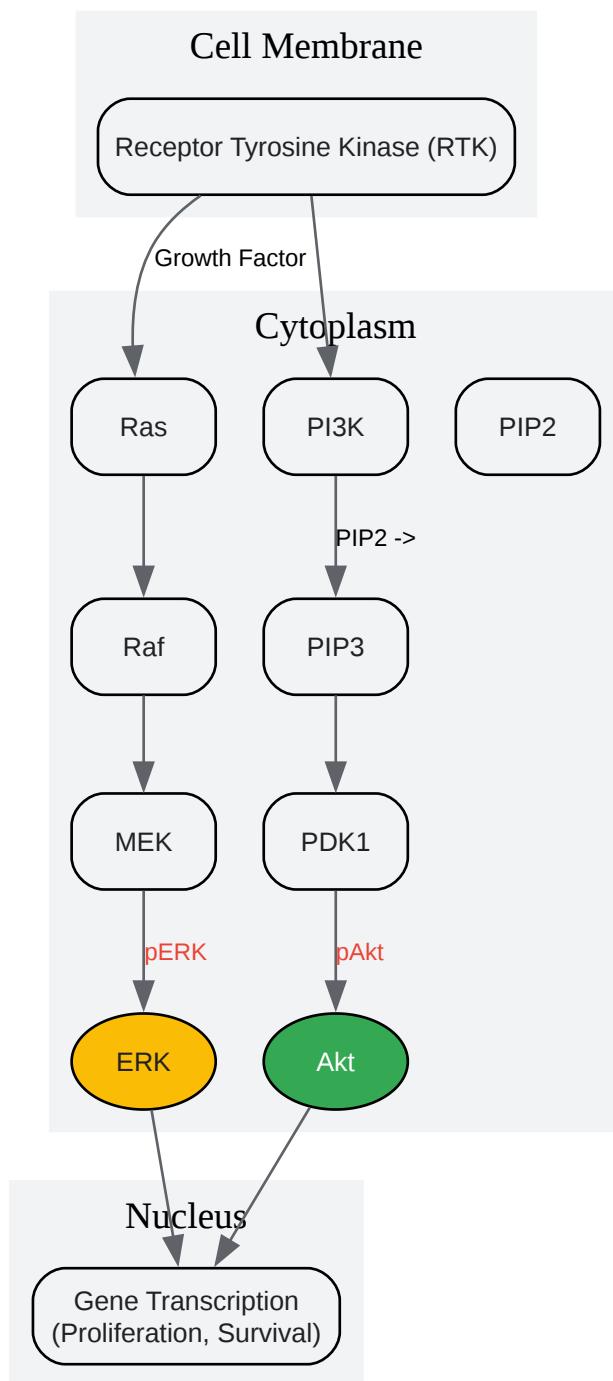
- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- NIR-797 conjugated antibody
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- (Optional) Fc block reagent
- (Optional) Viability dye

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-old flow cytometry staining buffer.
- (Optional) Fc Receptor Blocking:
 - To prevent non-specific binding, incubate cells with an Fc block reagent for 10-15 minutes on ice.
- Staining:
 - Add the predetermined optimal concentration of the NIR-797 conjugated antibody to 100 μL of the cell suspension (typically 1×10^6 cells).
 - Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Washing:
 - Add 2 mL of cold flow cytometry staining buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

- Discard the supernatant.
- Repeat the wash step.
- Resuspension and Analysis:
 - Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
 - Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for NIR-797 detection.

[Click to download full resolution via product page](#)


Experimental Workflow for Cell Surface Staining.

Application: Intracellular Signaling Analysis (Phospho-Flow)

NIR-797 isothiocyanate is well-suited for multiparameter analysis of intracellular signaling pathways, often referred to as phospho-flow.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) By combining NIR-797 conjugated antibodies against surface markers with other fluorochrome-conjugated antibodies against intracellular phosphoproteins, researchers can dissect signaling events in specific cell subsets.

Example: Analysis of MAPK/ERK and PI3K/Akt Pathways

The MAPK/ERK and PI3K/Akt pathways are critical signaling cascades involved in cell proliferation, survival, and differentiation. Their dysregulation is implicated in many diseases, including cancer. Flow cytometry can be used to simultaneously measure the phosphorylation status of key proteins in these pathways, such as ERK and Akt, in response to stimuli.

[Click to download full resolution via product page](#)

Simplified MAPK/ERK and PI3K/Akt Signaling Pathways.

Protocol for Intracellular Phosphoprotein Staining:

This protocol is an extension of the cell surface staining protocol and requires fixation and permeabilization to allow antibodies to access intracellular targets.

- Cell Stimulation:
 - Stimulate cells with an appropriate agonist (e.g., growth factor, cytokine) for a predetermined time to induce protein phosphorylation. Include an unstimulated control.
- Fixation:
 - Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10-15 minutes at room temperature.
- Permeabilization:
 - Wash the fixed cells with staining buffer.
 - Permeabilize the cells by resuspending them in ice-cold 90% methanol and incubating for 30 minutes on ice.
- Staining:
 - Wash the permeabilized cells with staining buffer.
 - Perform cell surface staining with the NIR-797 conjugated antibody as described in the previous protocol.
 - Following surface staining, add the fluorochrome-conjugated anti-phosphoprotein antibodies (e.g., anti-pERK, anti-pAkt) and incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Analysis:
 - Wash the cells twice with staining buffer.
 - Resuspend in staining buffer and analyze on a flow cytometer.

Data Presentation and Quantitative Analysis

The use of **NIR-797 isothiocyanate** allows for robust quantitative analysis due to the high signal-to-noise ratio.[11] Data can be presented as histograms to show the intensity of fluorescence or as dot plots to correlate the expression of different markers on individual cells. Quantitative metrics such as the Mean Fluorescence Intensity (MFI) can be used to compare the level of protein expression between different cell populations or under different experimental conditions.

Parameter	Description	Typical Application
Percent Positive (%)	The percentage of cells in a population that express the marker of interest above a defined threshold.	Immunophenotyping to determine the frequency of a specific cell subset.
Mean Fluorescence Intensity (MFI)	The average fluorescence intensity of a population of cells, reflecting the average number of binding sites per cell.	Comparing antigen density on different cell types or changes in expression after treatment.
Signal-to-Noise Ratio (SNR)	The ratio of the MFI of the positive population to the MFI of the negative control population.	Assessing the quality of the staining and the ability to resolve positive and negative populations.

Conclusion

NIR-797 isothiocyanate is a powerful tool for multiparameter flow cytometry, offering high sensitivity and low background interference. By following the detailed protocols for antibody conjugation and cell staining provided in these application notes, researchers can effectively leverage the benefits of near-infrared fluorescence for a wide range of applications, from immunophenotyping to the detailed analysis of intracellular signaling pathways. The ability to obtain high-quality quantitative data makes **NIR-797 isothiocyanate** a valuable reagent for basic research, drug discovery, and clinical diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiparametric Flow Cytometry Using Near-Infrared Fluorescent Proteins Engineered from Bacterial Phytochromes | PLOS One [journals.plos.org]
- 2. [merckmillipore.com](https://www.merck-millipore.com) [[merckmillipore.com](https://www.merck-millipore.com)]
- 3. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 4. [PDF] Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 5. Single-cell phospho-protein analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
- 9. Overview of Flow Cytometry | Cell Signaling Technology [[cellsignal.com](https://www.cellsignal.com)]
- 10. [bitesizebio.com](https://www.bitesizebio.com) [[bitesizebio.com](https://www.bitesizebio.com)]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [NIR-797 Isothiocyanate for Flow Cytometry Applications: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554533#nir-797-isothiocyanate-for-flow-cytometry-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com